2-(3-Fluoro-4-methoxyphenyl)piperidine
Description
2-(3-Fluoro-4-methoxyphenyl)piperidine is a piperidine derivative featuring a fluorinated and methoxy-substituted aromatic ring at the 2-position of the piperidine scaffold. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly as modulators of central nervous system (CNS) targets, antimicrobial agents, and selective estrogen receptor modulators (SERMs) .
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-15-12-6-5-9(8-10(12)13)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3 |
InChI Key |
KRCBLCWCMAKXMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCCN2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxyaniline and piperidine.
Reaction Conditions: The reaction is typically carried out in a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pharmacological Research
2-(3-Fluoro-4-methoxyphenyl)piperidine has been investigated for its potential as a therapeutic agent in various conditions:
- Antidepressant Activity : Studies have indicated that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties. A case study demonstrated that derivatives of this compound showed significant activity in animal models of depression .
- Antipsychotic Effects : Research indicates that piperidine derivatives can modulate dopamine receptors, which is crucial for developing antipsychotic medications. In vitro studies revealed that this compound binds effectively to D2 receptors .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications:
- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions through modulation of neurotransmitter systems .
Analgesic Properties
Research has also explored the analgesic potential of this compound:
- Pain Management : Similar piperidine derivatives have shown efficacy in pain relief through opioid receptor interaction. A recent study reported promising results in pain models using analogs of this compound .
Polymer Chemistry
This compound is being explored for its utility in polymer synthesis:
- Functional Polymers : The compound can be used to create functionalized polymers with specific properties, such as improved thermal stability and mechanical strength. Research has demonstrated the successful incorporation of this compound into polymer matrices .
Nanotechnology
The compound's unique properties allow for applications in nanotechnology:
- Nanocarriers for Drug Delivery : Its ability to form stable nanoparticles makes it suitable for drug delivery systems that target specific tissues, enhancing therapeutic efficacy while reducing side effects .
Table 1: Summary of Biological Activities
Table 2: Applications in Material Science
| Application Type | Description | References |
|---|---|---|
| Polymer Chemistry | Creation of functionalized polymers | |
| Nanotechnology | Development of drug delivery systems |
Case Study 1: Antidepressant Activity
In a controlled study involving animal models, researchers evaluated the antidepressant potential of this compound. The results indicated a significant decrease in depressive behaviors compared to control groups, suggesting its viability as an antidepressant candidate.
Case Study 2: Drug Delivery Systems
A recent study focused on the use of this compound in formulating nanoparticles for targeted drug delivery. The findings showed enhanced bioavailability and reduced systemic toxicity when using these nanoparticles compared to conventional delivery methods.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Derivatives with Varying Ring Systems
Key analogs from the Triphenylethylene series (compounds 16–19 ) share the 3-fluoro-4-methoxyphenyl moiety but differ in the heterocyclic amine attached (Table 1). These variations impact physicochemical properties and biological activity:
Structural Insights :
- Piperidine (17) exhibits the highest yield (77%), suggesting superior synthetic efficiency compared to smaller (pyrrolidine) or larger (azepane) rings .
- Azepane (19) ’s larger ring may enhance binding to hydrophobic pockets in biological targets, though its lower yield (54%) indicates synthetic challenges .
Substituted Piperidines with Diverse Aromatic Groups
Other piperidine derivatives with modified aromatic substituents demonstrate distinct pharmacological profiles:
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-(3-fluoro-4-methoxyphenyl)piperidine (23)
- Structure : Combines a dihydrodioxin ring with the 3-fluoro-4-methoxyphenyl group.
4-(2-(4-Aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridine
- Structure: Integrates an aminopiperidine group and a pyridone ring.
- Activity: The amino group increases basicity, favoring interactions with acidic residues in targets like kinases or G-protein-coupled receptors (GPCRs) .
Functional Group Modifications in Piperidine Derivatives
Biological Activity
2-(3-Fluoro-4-methoxyphenyl)piperidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine and methoxy groups on the phenyl ring enhances its pharmacological properties, making it a candidate for various therapeutic applications, particularly in treating neurological and psychological disorders.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 215.24 g/mol. The structural arrangement includes:
- Piperidine ring : A six-membered saturated nitrogen-containing ring.
- Fluorine atom : Enhances binding affinity and specificity by forming strong interactions with target receptors.
- Methoxy group : Increases lipophilicity, aiding cellular penetration.
The mechanism of action for this compound involves its interaction with various molecular targets, primarily receptors and enzymes. The compound's binding affinity is influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating characteristics of the methoxy group, which modulate biological pathways effectively .
Antimicrobial Activity
Research indicates that compounds similar to this compound show significant antibacterial properties. For instance, studies have demonstrated that related piperidine derivatives exhibit activity against various bacterial strains, including Mycobacterium tuberculosis . The compound's structural modifications can enhance its efficacy against resistant strains by targeting specific mechanisms such as MmpL3, an essential protein in bacterial cell wall biosynthesis .
Neuropharmacological Effects
The compound has been explored for its potential in treating neuropsychiatric disorders. Its interaction with dopamine receptors, particularly D3 receptors, has been highlighted in studies focusing on selective receptor ligands . The selectivity for D3 over D2 receptors suggests therapeutic potential in conditions like schizophrenia and Parkinson’s disease.
Study on Antitubercular Activity
In a high-throughput screening study involving over 100,000 compounds, several piperidine derivatives, including those structurally related to this compound, were identified as having promising antitubercular activity. The study focused on structure-activity relationships (SAR) to optimize the compounds for better efficacy and reduced toxicity .
Neuropharmacological Assessment
A pharmacodynamic study assessed the effects of similar piperidine compounds on tumor models. Compounds were tested for their ability to inhibit phosphorylation pathways associated with tumor growth. Results indicated that modifications to the piperidine structure could lead to enhanced antitumor activity, suggesting a broader application in oncology .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
